molecular formula C10H8O3 B3033568 3-Benzofurancarboxaldehyde, 5-methoxy- CAS No. 1065221-17-1

3-Benzofurancarboxaldehyde, 5-methoxy-

Cat. No.: B3033568
CAS No.: 1065221-17-1
M. Wt: 176.17 g/mol
InChI Key: CQHIEQIPGGRHID-UHFFFAOYSA-N
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Description

3-Benzofurancarboxaldehyde, 5-methoxy- is an organic compound with the molecular formula C10H8O3. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a methoxy group (-OCH3) at the 5th position and an aldehyde group (-CHO) at the 3rd position of the benzofuran ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Scientific Research Applications

3-Benzofurancarboxaldehyde, 5-methoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

Benzofuran compounds, including 3-Benzofurancarboxaldehyde, 5-methoxy-, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing novel methods for constructing benzofuran rings .

Preparation Methods

The synthesis of 3-Benzofurancarboxaldehyde, 5-methoxy- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-methoxy-2-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst can yield the desired benzofuran derivative. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

3-Benzofurancarboxaldehyde, 5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxaldehyde, 5-methoxy- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

3-Benzofurancarboxaldehyde, 5-methoxy- can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

5-methoxy-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-2-3-10-9(4-8)7(5-11)6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHIEQIPGGRHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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